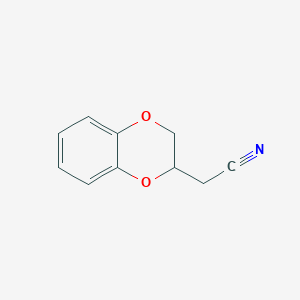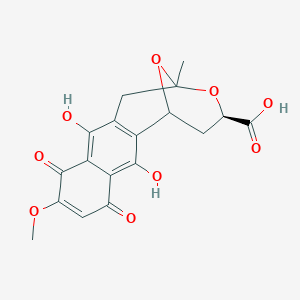
Xylose 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Xylose 1-phosphate typically involves the phosphorylation of galactose. This can be achieved through enzymatic methods using galactokinase or chemical methods involving phosphorylation reagents such as phosphoric acid or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound often relies on biotechnological processes, utilizing microbial fermentation to produce galactose, which is then phosphorylated using specific enzymes. This method is preferred due to its efficiency and eco-friendliness .
Analyse Chemischer Reaktionen
Types of Reactions
Xylose 1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form galactonic acid derivatives.
Reduction: Reduction reactions can convert it into galactitol derivatives.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include galactonic acid, galactitol, and various substituted galactose derivatives .
Wissenschaftliche Forschungsanwendungen
Xylose 1-phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in the metabolism of galactose and is involved in the Leloir pathway.
Medicine: It is studied for its potential role in metabolic disorders such as galactosemia.
Wirkmechanismus
The compound exerts its effects primarily through its involvement in the Leloir pathway, where it is phosphorylated by galactokinase to form galactose-1-phosphate. This intermediate is then converted into glucose-1-phosphate, which enters glycolysis or glycogenesis. The molecular targets include enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucose-6-phosphate: Similar in structure but derived from glucose.
Mannose-6-phosphate: Another monosaccharide phosphate involved in glycosylation processes.
Fructose-6-phosphate: Involved in glycolysis and gluconeogenesis.
Uniqueness
Xylose 1-phosphate is unique due to its specific role in the metabolism of galactose and its involvement in the Leloir pathway, distinguishing it from other monosaccharide phosphates .
Eigenschaften
CAS-Nummer |
15892-22-5 |
|---|---|
Molekularformel |
C5H11O8P |
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3+,4-,5?/m1/s1 |
InChI-Schlüssel |
ILXHFXFPPZGENN-IOVATXLUSA-N |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Synonyme |
xylose 1-phosphate xylose 1-phosphate, (alpha-D)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)













